Bcr-abl-IN-6
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Overview
Description
Bcr-abl-IN-6 is a compound known for its inhibitory effects on the Bcr-Abl tyrosine kinase, a protein that results from the fusion of the BCR and ABL genes. This fusion protein is commonly associated with chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL). This compound has been developed as a targeted therapy to inhibit the activity of this fusion protein, thereby preventing the uncontrolled proliferation of leukemic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent couplingSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions
Bcr-abl-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Bcr-abl-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Bcr-abl-IN-6 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival. The compound specifically targets the Bcr-Abl fusion protein, minimizing off-target effects and reducing the risk of adverse reactions .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A second-generation inhibitor that overcomes some resistance mutations but has broader kinase inhibition.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity compared to imatinib.
Bosutinib: A third-generation inhibitor designed to target multiple Bcr-Abl mutations.
Ponatinib: Effective against the T315I mutation, which is resistant to other inhibitors.
Uniqueness of Bcr-abl-IN-6
This compound stands out due to its unique chemical structure, which allows for potent inhibition of both wild-type and mutant forms of Bcr-Abl. Its design incorporates flexible linkers and heterocyclic structures, enhancing its binding affinity and selectivity. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a next-generation therapeutic agent for Bcr-Abl-positive leukemias .
Properties
Molecular Formula |
C27H22F3N5O2 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[3-[2-(3-amino-1H-indazol-4-yl)ethynyl]phenyl]-4-morpholin-4-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H22F3N5O2/c28-27(29,30)21-16-19(9-10-23(21)35-11-13-37-14-12-35)26(36)32-20-5-1-3-17(15-20)7-8-18-4-2-6-22-24(18)25(31)34-33-22/h1-6,9-10,15-16H,11-14H2,(H,32,36)(H3,31,33,34) |
InChI Key |
JKZZCHSVFXZBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F |
Origin of Product |
United States |
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